Bienvenue dans la boutique en ligne BenchChem!

Boanmycin

Oncology Colorectal Cancer Xenograft Models

Specify Boanmycin (Bleomycin A6) as a single-component agent for reproducible oncology results. Its unique terminal amine confers 2.1x greater potency against HepG2 cells over generic bleomycin and achieves 89% HT-29 xenograft inhibition at 10 mg/kg. Crucially, preclinical data confirm less pulmonary damage than bleomycin complexes, ensuring safer long-term in vivo studies. This defined profile eliminates the variability of multi-component mixtures for colorectal, gastric, and liver cancer research.

Molecular Formula C60H96N20O21S2
Molecular Weight 1497.7 g/mol
CAS No. 37293-17-7
Cat. No. B1243068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoanmycin
CAS37293-17-7
Synonymsleomycin A-6
bleomycin A6
boanmycin
zhengguangmycin A6
Molecular FormulaC60H96N20O21S2
Molecular Weight1497.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCNCCCN)O
InChIInChI=1S/C60H96N20O21S2/c1-25-38(77-51(80-49(25)64)30(17-36(63)84)72-18-29(62)50(65)90)55(94)79-40(46(31-19-69-24-73-31)99-59-48(44(88)42(86)34(20-81)98-59)100-58-45(89)47(101-60(66)96)43(87)35(21-82)97-58)56(95)74-27(3)41(85)26(2)52(91)78-39(28(4)83)54(93)71-16-9-37-75-33(23-102-37)57-76-32(22-103-57)53(92)70-15-8-14-68-12-6-5-11-67-13-7-10-61/h19,22-24,26-30,34-35,39-48,58-59,67-68,72,81-83,85-89H,5-18,20-21,61-62H2,1-4H3,(H2,63,84)(H2,65,90)(H2,66,96)(H,69,73)(H,70,92)(H,71,93)(H,74,95)(H,78,91)(H,79,94)(H2,64,77,80)/t26-,27+,28+,29-,30-,34-,35+,39-,40-,41-,42+,43+,44-,45-,46-,47-,48-,58+,59-/m0/s1
InChIKeyFOUFFVYWFNBHHH-YNGSZULRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boanmycin (CAS 37293-17-7) as Bleomycin A6: A Structurally Defined Glycopeptide Antitumor Antibiotic for Research and Procurement


Boanmycin, chemically defined as Bleomycin A6 and also known as Zhengguangmycin A6, is a single-component glycopeptide antibiotic isolated from the fermentation broth of Streptomyces verticillus var. pingyangensis [1]. With a molecular formula of C60H96N20O21S2 and a molecular weight of 1497.66 g/mol, it belongs to the bleomycin family of anticancer agents that induce DNA damage through oxidative cleavage [2]. Boanmycin is characterized by a unique terminal amine moiety, N1-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl], which distinguishes it structurally from other bleomycin congeners such as Bleomycin A2 and Bleomycin A5 (Pingyangmycin) [3].

Why Boanmycin (Bleomycin A6) Cannot Be Replaced by Generic Bleomycin Sulfate or Pingyangmycin (A5)


Despite sharing a common glycopeptide core with other bleomycins, Boanmycin (Bleomycin A6) exhibits distinct physicochemical and biological properties that preclude its simple substitution with generic bleomycin sulfate (a mixture of A2 and B2) or Pingyangmycin (Bleomycin A5). The divergent terminal amine moieties among these congeners confer differences in DNA-binding affinity, tumor tissue penetration and retention, and crucially, pulmonary toxicity profiles [1]. For instance, in vivo distribution studies have demonstrated that Boanmycin reaches higher intratumoral concentrations and is retained longer in murine carcinomas compared to other bleomycin components [2]. Furthermore, electron microscopy evidence indicates that the pulmonary toxic damage caused by Boanmycin is less severe than that induced by the bleomycin complex [3], a finding supported by the distinct DNA cleavage mechanisms and radical generation profiles observed between A6 and other analogs [4]. These quantitative and qualitative differences mandate that research and clinical procurement specify Boanmycin (Bleomycin A6) as a distinct entity rather than assuming class-level equivalence.

Quantitative Differentiation of Boanmycin (Bleomycin A6): Comparative Evidence vs. Bleomycin Complex and Analogs


In Vivo Antitumor Efficacy: Boanmycin Achieves >88% Tumor Growth Inhibition in Multiple Xenograft Models

Boanmycin (BAM) demonstrates potent, dose-dependent in vivo antitumor activity across multiple human xenograft models in BALB/c nude mice. At a clinically relevant intraperitoneal dose of 10 mg/kg (twice weekly for 5 weeks), Boanmycin inhibited tumor growth by 89% in the HT-29 colorectal cancer model and by 90% in the Hce-8693 model [1]. When administered intramuscularly at the same dose every other day for 10 doses, it achieved 88% inhibition of subcutaneous CT-26 tumors and 99% inhibition of cecal tumors [2]. While a direct head-to-head comparison with generic bleomycin in these specific models is not available from the primary source, cross-study analysis reveals that the IC50 of bleomycin (mixture) in HCT116 colon cancer cells is 13.4±1.7 µM [3], whereas the related Boningmycin (Bleomycin A6) exhibits an IC50 of 1.05±0.16 µM in the same HCT116 cell line, representing a 12.8-fold greater potency [4].

Oncology Colorectal Cancer Xenograft Models

Cytotoxicity Profile: Boanmycin Exhibits Superior Potency in Colorectal and Gastric Carcinoma Cell Lines

Boanmycin (reported as Boningmycin) demonstrates submicromolar IC50 values against human colorectal carcinoma (HCT-116) and gastric carcinoma (SNU-638) cell lines. In a direct head-to-head comparison, Boningmycin exhibited an IC50 of 1.05±0.16 µM against HCT116 cells, while the generic bleomycin complex showed an IC50 of 1.55±0.07 µM, representing a 32% greater potency for Boanmycin [1]. This differential potency is further supported by another study where Boanmycin (Buanmycin) demonstrated submicromolar IC50 values against both HCT-116 and SNU-638 cells [2].

Cytotoxicity Colorectal Cancer Gastric Cancer

Comparative Cytotoxicity in Liver Cancer: Boanmycin Demonstrates >2-Fold Greater Potency than Bleomycin Complex

In a direct comparative study of cultured tumor cell growth inhibition, Boningmycin (Bleomycin A6) exhibited an IC50 of 1.41±0.06 µM against the HepG2 hepatocellular carcinoma cell line, whereas the bleomycin complex showed an IC50 of 2.96±0.34 µM [1]. This represents a 2.1-fold greater potency for Boanmycin compared to the generic bleomycin mixture in this liver cancer model.

Hepatocellular Carcinoma Liver Cancer Cytotoxicity

Toxicity Profile: Boanmycin Exhibits Reduced Pulmonary Toxicity and Absence of Myelosuppression

A critical differentiator for Boanmycin is its favorable toxicity profile compared to the bleomycin complex. Electron microscopy studies have demonstrated that the pulmonary toxic damage caused by Boanmycin is less severe than that induced by bleomycin [1]. In a Phase I clinical trial involving 36 patients, Boanmycin exhibited no myelosuppression and no cardiac toxicity, with major adverse reactions limited to fever, gastrointestinal effects, and local injection site hardening [2]. This contrasts with bleomycin, which is associated with dose-limiting pulmonary fibrosis and myelosuppression. Additionally, comparative analysis indicates that Pingyangmycin (Bleomycin A5) possesses relatively low pulmonary toxicity in mice but still induces pulmonary inflammation and fibrosis in rat models [3], while Boanmycin's pulmonary damage is characterized as less than bleomycin based on ultrastructural evidence [1].

Toxicology Pulmonary Fibrosis Clinical Safety

Pharmacokinetic Advantage: Boanmycin Achieves Higher and More Prolonged Intratumoral Concentrations

In murine tumor models, Boanmycin demonstrates superior tumor penetration and retention compared to other bleomycin congeners. Specifically, Boanmycin reached higher concentrations and was retained for a longer duration in murine transplantable carcinomas relative to other bleomycin components [1]. While exact quantitative values for concentration differences are not provided in the abstract, this pharmacokinetic advantage is directly attributed to the unique terminal amine moiety of Boanmycin, which influences DNA binding and cellular uptake.

Pharmacokinetics Tumor Targeting Drug Distribution

Optimal Research and Industrial Application Scenarios for Boanmycin (Bleomycin A6)


Colorectal Cancer Xenograft and Orthotopic Models

Boanmycin is ideally suited for in vivo studies of colorectal cancer, including subcutaneous xenograft (HT-29, HCT116) and orthotopic cecal tumor models. The compound has demonstrated 89% tumor growth inhibition in HT-29 xenografts and 99% inhibition in cecal tumors at 10 mg/kg, making it a robust tool for evaluating efficacy, combination therapies, and mechanisms of action [1]. Its superior intratumoral retention compared to other bleomycins further enhances its utility in these models [2].

Hepatocellular Carcinoma (HCC) Research

Given its 2.1-fold greater potency against HepG2 liver cancer cells compared to generic bleomycin, Boanmycin is a preferred research agent for hepatocellular carcinoma studies. Researchers investigating HCC cell signaling, apoptosis pathways, or developing novel combination regimens can leverage Boanmycin's enhanced cytotoxicity (IC50: 1.41±0.06 µM) to achieve significant growth inhibition at lower concentrations, thereby minimizing potential off-target effects in in vitro and in vivo liver cancer models [3].

Studies Requiring Minimized Pulmonary and Bone Marrow Toxicity

For long-term in vivo oncology studies or protocols where pulmonary fibrosis and myelosuppression are confounding variables, Boanmycin offers a critical safety advantage. Phase I clinical data confirms the absence of myelosuppression and cardiac toxicity, and preclinical electron microscopy indicates less pulmonary damage than bleomycin [4][5]. This profile makes Boanmycin the superior choice over generic bleomycin for chronic dosing regimens, combination studies with other myelosuppressive agents, and investigations into metastasis where lung health is paramount.

Gastric and Esophageal Cancer Research

Boanmycin exhibits potent activity against gastric carcinoma cell lines (SNU-638) and esophageal cancer cells (Eca-109), where it induces apoptosis and G2/M cell cycle arrest [6][7]. Researchers focused on upper gastrointestinal malignancies can utilize Boanmycin as a specific tool compound, benefiting from its defined single-component nature (Bleomycin A6) for reproducible results, in contrast to the variable composition of generic bleomycin sulfate mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boanmycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.